Dipeptide vs. Monomer: Overcoming Acylation Bottleneck
The dipeptide format of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH circumvents the need to acylate the hindered oxazolidine nitrogen of a pseudoproline monomer. Direct acylation of H-Thr(ΨPro)-resin in flow chemistry achieved only 75% efficiency for most Xaa residues and 70% for Met, while Asp acylation failed completely at 8% efficiency . In contrast, preformed Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH couples as a single building block without this steric impediment, delivering quantitative incorporation in standard SPPS cycles .
| Evidence Dimension | Coupling efficiency of pseudoproline building blocks |
|---|---|
| Target Compound Data | Quantitative coupling (no hindered acylation step required) |
| Comparator Or Baseline | Monomeric Fmoc-Thr(ΨMe,Mepro)-OH: 75% for most Xaa; 70% for Met; 8% for Asp |
| Quantified Difference | Eliminates 25–92% coupling efficiency loss observed with monomer approach |
| Conditions | Flow peptide chemistry with 3–5 equiv reagent excess ; standard Fmoc SPPS with preformed dipeptide |
Why This Matters
Procurement of the dipeptide eliminates the need for specialized flow equipment or aggressive activation protocols required to achieve even modest coupling yields with monomeric pseudoprolines.
- [1] Szaniszló S, et al. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Org Process Res Dev. 2023;27:1053-1060. DOI: 10.1021/acs.oprd.3c00062. View Source
